molecular formula C10H12Cl2 B13186498 1-Chloro-3-(3-chloro-2-methylpropyl)benzene

1-Chloro-3-(3-chloro-2-methylpropyl)benzene

Cat. No.: B13186498
M. Wt: 203.10 g/mol
InChI Key: UKLVWOHFWBUPGZ-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-methylpropyl group and a chlorine atom at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(3-chloro-2-methylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved using similar Friedel-Crafts alkylation methods, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(3-chloro-2-methylpropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring and the alkyl chain can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alkyl chain.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.

Major Products Formed

    Substitution: Products include substituted benzene derivatives and substituted alkyl chains.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include hydrocarbons with reduced alkyl chains.

Scientific Research Applications

1-Chloro-3-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the alkyl chain can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-3-(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C10H12Cl2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3

InChI Key

UKLVWOHFWBUPGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)CCl

Origin of Product

United States

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